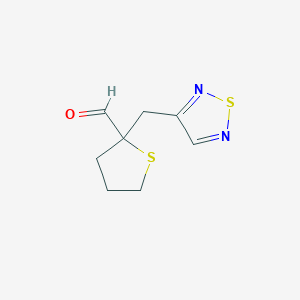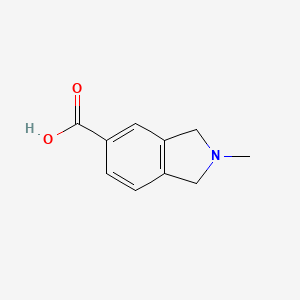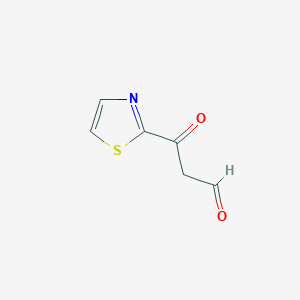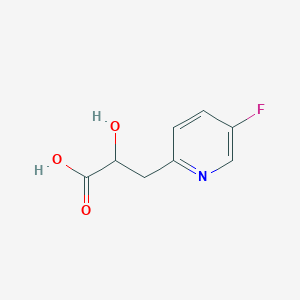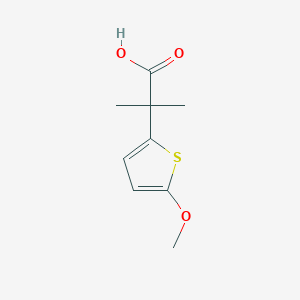![molecular formula C11H19BrO2 B13077710 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)
3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane is a compound that features an oxetane ring, which is a four-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, which yields oxetane . Another approach involves the Paternò–Büchi reaction, where an oxetane ring is formed through the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial Production Methods
Industrial production of oxetane derivatives often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficient production of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxetane oxides or reduction to yield corresponding alcohols.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Acids and Bases: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are used for ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while ring-opening reactions can produce linear or cyclic compounds .
Applications De Recherche Scientifique
3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane has several applications in scientific research:
Medicinal Chemistry: The oxetane ring is a stable motif in drug design, offering metabolic stability and rigidity.
Materials Science: Oxetane derivatives are used in the development of advanced materials, including polymers and resins, due to their unique structural properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Mécanisme D'action
The mechanism of action of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxetane ring’s stability and rigidity contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)oxetane: A simpler oxetane derivative with similar reactivity but lacking the cyclohexyl group.
3-(Chloromethyl)oxetane: Similar to the bromomethyl derivative but with a chlorine atom, leading to different reactivity and applications.
3-(Hydroxymethyl)oxetane: An oxetane derivative with a hydroxyl group, used in different synthetic applications.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with specific properties .
Propriétés
Formule moléculaire |
C11H19BrO2 |
|---|---|
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
3-[1-(bromomethyl)-4-methylcyclohexyl]oxyoxetane |
InChI |
InChI=1S/C11H19BrO2/c1-9-2-4-11(8-12,5-3-9)14-10-6-13-7-10/h9-10H,2-8H2,1H3 |
Clé InChI |
RPZMULVHEWYRJL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(CBr)OC2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)

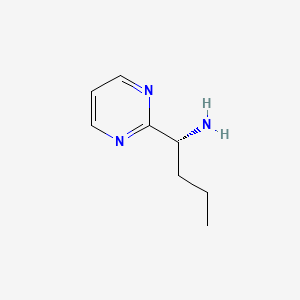
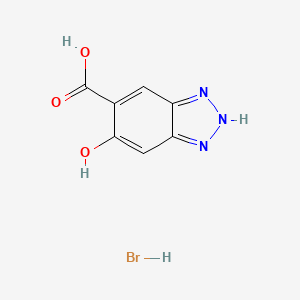
![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)
